2-(3-(Hydroxymethyl)phenyl)nicotinic acid
Overview
Description
2-(3-(Hydroxymethyl)phenyl)nicotinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a hydroxymethyl group attached to a phenyl ring, which is further connected to a nicotinic acid moiety
Mechanism of Action
Target of Action
The primary target of 2-(3-Hydroxymethylphenyl)nicotinic acid, also known as niacin or vitamin B3, is the G protein-coupled receptor . This receptor plays a crucial role in modulating triglyceride synthesis in the liver and lipolysis in adipose tissue .
Mode of Action
2-(3-Hydroxymethylphenyl)nicotinic acid interacts with its targets by decreasing lipids and apolipoprotein B (apo B)-containing lipoproteins .
Biochemical Pathways
The compound affects the NAD+ synthesis and salvage pathways . It serves as a precursor of nicotinamide coenzymes, which include nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP+) . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Pharmacokinetics
The pharmacokinetics of 2-(3-Hydroxymethylphenyl)nicotinic acid involves its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed and distributed in the body, where it is metabolized into various metabolites . The rate of metabolism can influence the bioavailability of the compound .
Result of Action
The action of 2-(3-Hydroxymethylphenyl)nicotinic acid results in molecular and cellular effects. It can decrease the progression of atherosclerosis and improve endothelial dysfunction . It also has the potential to influence the release of neurotransmitters, including dopamine, γ-amino-butyric acid, glutamate, serotonin, and acetylcholine .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(3-Hydroxymethylphenyl)nicotinic acid. For instance, the availability of the compound can impact redox cofactor metabolism during alcoholic fermentation . Additionally, high temperature and drought conditions can greatly influence the development of plants and the quality and quantity of products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Hydroxymethyl)phenyl)nicotinic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Hydroxymethyl)phenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of a nitro group results in an amine.
Scientific Research Applications
2-(3-(Hydroxymethyl)phenyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
2-(3-(Hydroxymethyl)phenyl)nicotinic acid can be compared with other pyridinecarboxylic acids, such as:
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness
The presence of the hydroxymethyl group on the phenyl ring distinguishes this compound from other similar compounds. This structural feature may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[3-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-8-9-3-1-4-10(7-9)12-11(13(16)17)5-2-6-14-12/h1-7,15H,8H2,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQYTHJMXRDIEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=CC=N2)C(=O)O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50687103 | |
Record name | 2-[3-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50687103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255635-06-3 | |
Record name | 2-[3-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50687103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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